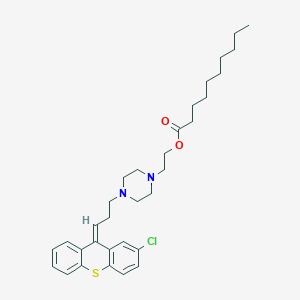
Zuclopenthixoldecanoat
Übersicht
Beschreibung
Zuclopenthixoldecanoat ist ein langwirksames Antipsychotikum, das hauptsächlich zur Behandlung von Schizophrenie und anderen psychotischen Störungen eingesetzt wird. Es gehört zur Klasse der Thioxanthene-Neuroleptika und ist bekannt für seine Fähigkeit, Symptome von Psychosen zu kontrollieren, einschließlich Halluzinationen, Wahnvorstellungen und Denkstörungen . This compound wird als intramuskuläre Injektion verabreicht, die eine langsame und anhaltende Freisetzung des Wirkstoffs Zuclopenthixol ermöglicht .
Wissenschaftliche Forschungsanwendungen
Zuclopenthixoldecanoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch Antagonismus von Dopaminrezeptoren, insbesondere D1- und D2-Rezeptoren . Es hat auch eine hohe Affinität zu Alpha1-adrenergen und 5-HT2-Rezeptoren . Durch die Blockierung dieser Rezeptoren hilft this compound, die Symptome von Psychosen wie Halluzinationen und Wahnvorstellungen zu reduzieren .
Wirkmechanismus
Target of Action
Zuclopenthixol decanoate primarily targets the D1 and D2 dopamine receptors, the 5-hydroxytryptamine receptor 2A (5-HT2A), and the alpha-1A adrenergic receptor . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, reward, addiction, and motor control.
Mode of Action
Zuclopenthixol decanoate is an antagonist at D1 and D2 dopamine receptors, meaning it blocks these receptors and inhibits their activity . It also has a high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, zuclopenthixol decanoate can alter the neurotransmission of dopamine and serotonin, which are involved in mood regulation and other cognitive functions.
Biochemical Pathways
The exact biochemical pathways affected by zuclopenthixol decanoate are complex and involve multiple neurotransmitter systems. Its primary action is believed to be the antagonism of dopamine and serotonin receptors, which can lead to alterations in various downstream signaling pathways .
Pharmacokinetics
Zuclopenthixol decanoate is a long-acting intramuscular injection . Upon reaching the body water phase, the decanoate ester is slowly released from the oil depot, which is then hydrolyzed to the active substance, zuclopenthixol . This provides a means of slow release, as zuclopenthixol itself is a short-acting drug . The drug is metabolized by Cytochrome P450 2D6 .
Result of Action
The antagonism of D1 and D2 dopamine receptors by zuclopenthixol decanoate can result in a reduction of positive symptoms of schizophrenia, such as hallucinations and delusions . Additionally, its action on 5-HT2A receptors may help alleviate the negative symptoms of schizophrenia, such as apathy and social withdrawal .
Action Environment
The action of zuclopenthixol decanoate can be influenced by various environmental factors. For instance, the presence of certain substances or medications can affect the activity of Cytochrome P450 2D6, potentially altering the metabolism and efficacy of zuclopenthixol decanoate . Furthermore, individual genetic variations can also impact the drug’s effectiveness and the patient’s response to treatment .
Biochemische Analyse
Biochemical Properties
Zuclopenthixol decanoate interacts with several biomolecules. It is an antagonist at D1 and D2 dopamine receptors, alpha-1A adrenergic receptor, and 5-hydroxytryptamine receptor 2A . These interactions play a crucial role in its function as an antipsychotic medication.
Cellular Effects
Zuclopenthixol decanoate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways through its antagonistic action on dopamine receptors . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
Zuclopenthixol decanoate exerts its effects at the molecular level primarily through its antagonistic action on D1 and D2 dopamine receptors . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Zuclopenthixol decanoate’s effects change over time in laboratory settings. It is known that a high proportion of patients discontinued the zuclopenthixol within 6 months, generally due to adverse effects .
Dosage Effects in Animal Models
The effects of Zuclopenthixol decanoate vary with different dosages in animal models . It has been observed to have an antiemetic effect in animals .
Metabolic Pathways
Zuclopenthixol decanoate is involved in several metabolic pathways. It is metabolized by Cytochrome P450 2D6 .
Transport and Distribution
Upon reaching the body water phase, the decanoate ester of Zuclopenthixol decanoate is slowly released from the oil depot, which is resultantly hydrolyzed to the active substance, zuclopenthixol . This slow release is a key feature of Zuclopenthixol decanoate’s transport and distribution within cells and tissues.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Zuclopenthixoldecanoat umfasst mehrere Schritte, beginnend mit der Herstellung der Thioxanthengerüststruktur. Der Schlüsselzwischenprodukt, 2-Chlor-9H-thioxanthen-9-on, wird durch eine Friedel-Crafts-Acylierungsreaktion synthetisiert. Dieses Zwischenprodukt wird dann mit 1-(2-Hydroxyethyl)piperazin umgesetzt, um Zuclopenthixol zu bilden .
Der Decanoatester wird durch Reaktion von Zuclopenthixol mit Decansäure in Gegenwart eines geeigneten Katalysators, wie z. B. Dicyclohexylcarbodiimid (DCC), unter wasserfreien Bedingungen gebildet .
Industrielle Produktionsverfahren
In industriellen Umgebungen folgt die Herstellung von this compound ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst strenge Qualitätskontrollen, um die Reinheit und Stabilität des Endprodukts zu gewährleisten. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich für die Quantifizierung von Verunreinigungen und die Bewertung des Abbauverhaltens von Zuclopenthixol .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Zuclopenthixoldecanoat durchläuft verschiedene chemische Reaktionen, einschließlich Hydrolyse, Oxidation und Reduktion .
Häufige Reagenzien und Bedingungen
Oxidation: Oxidativer Abbau kann in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid auftreten.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die Stammverbindung Zuclopenthixol und verschiedene Abbauprodukte, die mithilfe von Techniken wie LCMS/MS identifiziert und charakterisiert werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Flupentixol: Ein weiteres Antipsychotikum auf Thioxanthengrundlage mit ähnlichen pharmakologischen Eigenschaften.
Haloperidol: Ein Antipsychotikum der ersten Generation mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Wirkungen.
Risperidon: Ein Antipsychotikum der zweiten Generation mit einem breiteren Rezeptorprofil.
Einzigartigkeit
Zuclopenthixoldecanoat ist einzigartig in seiner langwirksamen Formulierung, die eine anhaltende Freisetzung und eine verbesserte Compliance bei Patienten mit Schizophrenie ermöglicht . Dies macht es besonders nützlich für Personen, die Schwierigkeiten haben, sich an orale Medikationspläne zu halten .
Eigenschaften
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUAPADZILXULG-WKIKZPBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018303 | |
| Record name | Zuclopenthixol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64053-00-5 | |
| Record name | Zuclopenthixol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64053-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuclopenthixol decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zuclopenthixol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-[3-[(9Z)-2-chloro-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZUCLOPENTHIXOL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSS9KIZ5OG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)


